
CID 71366182
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71366182, also known as 23-nordeoxycholic acid, is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. They are also involved in the regulation of cholesterol levels in the body. 23-nordeoxycholic acid is a modified form of deoxycholic acid, which is one of the primary bile acids produced by the liver.
Preparation Methods
The preparation of 23-nordeoxycholic acid involves several synthetic routes and reaction conditions. One common method is the chemical modification of deoxycholic acid. This process typically involves the selective oxidation and reduction of specific functional groups on the deoxycholic acid molecule. Industrial production methods may include the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
23-nordeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 23-nordeoxycholic acid can produce various hydroxylated derivatives.
Scientific Research Applications
23-nordeoxycholic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives.
Biology: It is used to study the role of bile acids in digestion and metabolism.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and dietary supplements.
Mechanism of Action
The mechanism of action of 23-nordeoxycholic acid involves its interaction with bile acid receptors in the liver and intestines. These receptors regulate the synthesis and secretion of bile acids, as well as the absorption of fats and cholesterol. The molecular targets and pathways involved include the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1).
Comparison with Similar Compounds
23-nordeoxycholic acid is similar to other bile acid derivatives, such as deoxycholic acid and ursodeoxycholic acid. it has unique structural modifications that may confer different biological activities and therapeutic potentials. For example, 23-nordeoxycholic acid has been shown to have different effects on cholesterol metabolism compared to other bile acids.
Similar compounds include:
- Deoxycholic acid
- Ursodeoxycholic acid
- Chenodeoxycholic acid
These compounds share similar chemical structures and biological functions but may differ in their specific effects and applications.
Properties
CAS No. |
51312-37-9 |
|---|---|
Molecular Formula |
ORbW |
Molecular Weight |
285.31 g/mol |
InChI |
InChI=1S/O.Rb.W |
InChI Key |
BDYJTMSAJACSQH-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Rb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
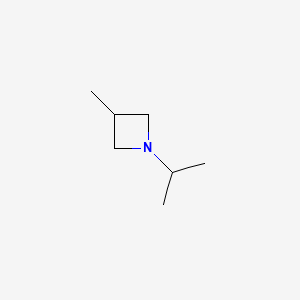
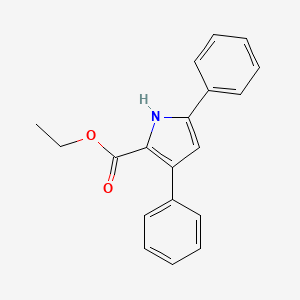

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
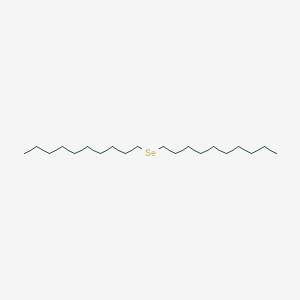
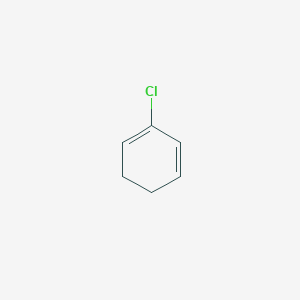
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)

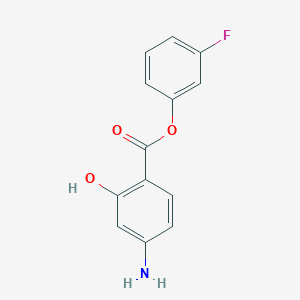
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

